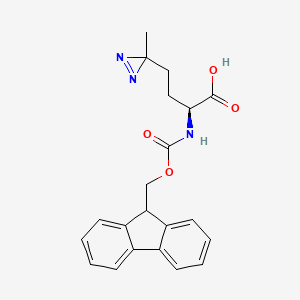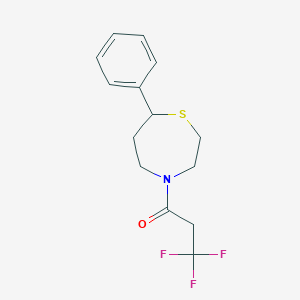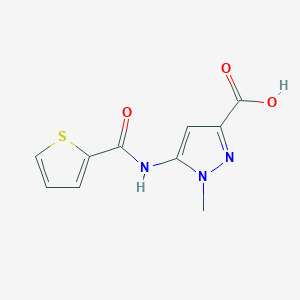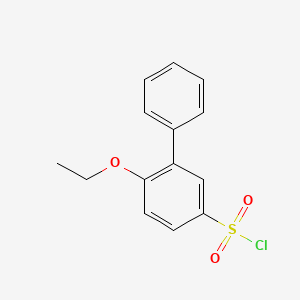
(2S)-2,6,6-Trimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6,6-Trimethylheptan-1-ol, also known as Isooctanol, is a colorless liquid with a strong odor. It is a versatile compound that finds its application in various industries such as pharmaceuticals, cosmetics, and flavors. Isooctanol is a chiral compound, which means it exists in two enantiomeric forms, the (S)- and (R)-isomers.
Wirkmechanismus
(2S)-2,6,6-Trimethylheptan-1-ol acts as a positive allosteric modulator of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
(2S)-2,6,6-Trimethylheptan-1-ol has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It is also known to have antinociceptive effects, which means it reduces pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2,6,6-Trimethylheptan-1-ol has several advantages and limitations for lab experiments. Its advantages include its high solubility in water and organic solvents, its low toxicity, and its ability to modulate GABA(A) receptors. Its limitations include its strong odor, which can interfere with experiments, and its potential to cause false-positive results in some assays.
Zukünftige Richtungen
There are several future directions for (2S)-2,6,6-Trimethylheptan-1-ol research, including the development of (2S)-2,6,6-Trimethylheptan-1-ol analogs with better pharmacological properties, the investigation of (2S)-2,6,6-Trimethylheptan-1-ol's effects on other neurotransmitter systems, and the exploration of (2S)-2,6,6-Trimethylheptan-1-ol's potential as a therapeutic agent for various neurological disorders.
Conclusion:
In conclusion, (2S)-2,6,6-Trimethylheptan-1-ol is a versatile compound that finds its application in various industries and scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA(A) receptors and its biochemical and physiological effects make it a valuable tool for pharmacological and neuroscience research. However, its limitations and potential for interference with experiments must be taken into consideration. Further research on (2S)-2,6,6-Trimethylheptan-1-ol and its analogs may lead to the development of new therapeutic agents for various neurological disorders.
Synthesemethoden
(2S)-2,6,6-Trimethylheptan-1-ol can be synthesized via several methods, including the Grignard reaction, the reduction of isophorone, and the hydrogenation of diisobutylene. The Grignard reaction involves the reaction of magnesium with 2,4,4-trimethylpentan-2-one, followed by the addition of water to form (2S)-2,6,6-Trimethylheptan-1-ol. The reduction of isophorone involves the reduction of isophorone with sodium borohydride in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol. The hydrogenation of diisobutylene involves the reaction of diisobutylene with hydrogen gas in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2,6,6-Trimethylheptan-1-ol finds its application in various scientific research fields, including pharmacology, toxicology, and neuroscience. In pharmacology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a solvent for drugs and as a flavoring agent in oral medications. In toxicology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a reference standard for the analysis of environmental samples. In neuroscience, (2S)-2,6,6-Trimethylheptan-1-ol is used as a modulator of GABA(A) receptors.
Eigenschaften
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)
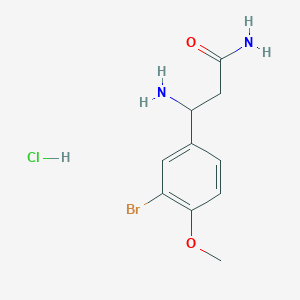

![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
